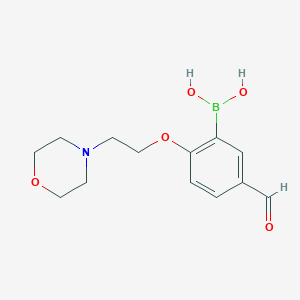

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid

Description

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid (CAS: 2377611-16-8) is a boronic acid derivative featuring a formyl group at the 5-position and a 2-morpholinoethoxy substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKHCVWSADAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves several steps. One common synthetic route includes the reaction of 5-formyl-2-bromophenol with 2-(2-morpholinoethoxy)boronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The boronic acid group can participate in Suzuki coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Chemical Applications

1. Suzuki Coupling Reactions

One of the primary applications of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is as a reagent in Suzuki coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles, leading to the synthesis of complex organic molecules .

2. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions allows chemists to construct diverse molecular architectures, which can be pivotal in drug discovery and materials science .

Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate antibacterial activity against various pathogens, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent, outperforming some established drugs like Tavaborole in specific cases .

2. Drug Development

The compound is being explored for its potential use in developing boron-containing drugs. Its reactivity with biological targets makes it a candidate for designing inhibitors that can interact with enzyme active sites, particularly those containing serine residues. This interaction can lead to the development of new therapeutic agents targeting bacterial infections .

Industrial Applications

1. Synthesis of Advanced Materials

In industrial settings, this compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its unique chemical properties facilitate the creation of materials with specific functionalities that are valuable in electronics and nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their substituents:

Key Observations:

- Acidity: The trifluoromethyl analog exhibits higher acidity (pKa ~7.2) compared to morpholinoethoxy derivatives due to the electron-withdrawing CF₃ group, which stabilizes the boronate anion . The morpholinoethoxy group, being electron-donating, likely reduces acidity, favoring neutral forms in physiological conditions .

- Solubility: Morpholinoethoxy and methoxypropoxy substituents enhance solubility in polar solvents (e.g., acetone, DMSO) compared to hydroxyl or fluorine-containing analogs .

- Biological Activity: The trifluoromethyl analog shows moderate antifungal activity (MIC = 32 µg/mL against Candida albicans) by forming a benzoxaborole that inhibits leucyl-tRNA synthetase (LeuRS) . The morpholinoethoxy derivative may exhibit similar mechanisms but lacks direct experimental validation.

Antimicrobial Potential

For example:

- AN2690 (Tavaborole) : A benzoxaborole antifungal drug (MIC = 8 µg/mL against Candida albicans) that inhibits LeuRS .

- 5-Trifluoromethyl-2-formylphenylboronic acid : Cyclizes to a benzoxaborole-like structure, showing MIC = 16 µg/mL against Bacillus cereus .

The morpholinoethoxy group in the target compound may improve membrane permeability due to its polarity, but steric hindrance could reduce binding efficiency compared to smaller substituents like CF₃ .

Biological Activity

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction. A common synthetic route includes:

- Starting Materials : The reaction begins with 5-formyl-2-bromophenol and 2-(2-morpholinoethoxy)boronic acid.

- Catalysis : A palladium catalyst (e.g., Pd(PPh₃)₄) is used alongside a base such as K₂CO₃.

- Solvent : The reaction is conducted in solvents like toluene or DMF under an inert atmosphere at elevated temperatures.

This method allows for the efficient formation of the desired boronic acid derivative, which can be further purified for biological testing.

The mechanism of action of this compound primarily involves its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, enabling them to interact effectively with various biological targets. Specifically, this compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group, thereby blocking the enzyme's activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of boronic acids, including this compound. The compound has been shown to exhibit moderate antibacterial and antifungal properties:

- Bacterial Activity : The compound demonstrates significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than some established antibiotics like Tavaborole (AN2690) .

- Fungal Activity : In vitro tests indicate that it has moderate antifungal effects against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Table: Antimicrobial Activity Summary

| Microorganism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Bacterial | < 10 | |

| Bacillus cereus | Bacterial | < 5 | |

| Candida albicans | Fungal | > 50 | |

| Aspergillus niger | Fungal | > 30 |

Case Studies and Research Findings

- Study on Antibacterial Mechanisms : Research indicates that the compound's ability to inhibit serine residues in bacterial enzymes is crucial for its antibacterial effects. This was demonstrated through docking studies showing binding affinity to the active site of target enzymes .

- Evaluation of Antifungal Activity : A comparative study assessed various phenylboronic acids, revealing that this compound exhibits a unique mechanism similar to benzoxaboroles, which also target leucyl-tRNA synthetase in fungi .

- Potential in Drug Development : The compound's structural properties make it a promising candidate for further development as a therapeutic agent against resistant strains of bacteria and fungi, particularly due to its unique interaction mechanisms .

Q & A

Basic: What are the key structural features of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, and how do they influence its reactivity?

The compound contains three critical functional groups:

- Phenylboronic acid core : Enables Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, leveraging its mild Lewis acidity .

- 2-Morpholinoethoxy side chain : Enhances solubility in polar solvents and may modulate biological activity by interacting with protein targets via hydrogen bonding or steric effects .

- 5-Formyl group : Provides a reactive aldehyde for post-synthetic modifications (e.g., Schiff base formation or condensation reactions) to diversify molecular scaffolds .

Methodological Note : When designing reactions, prioritize solvents compatible with boronic acids (e.g., acetone, ethers) due to their moderate solubility in hydrocarbons .

Basic: What synthetic strategies are recommended for introducing the morpholinoethoxy group into phenylboronic acid derivatives?

The morpholinoethoxy moiety is typically introduced via nucleophilic substitution or Mitsunobu reactions. A common approach involves:

Pre-functionalization : Reacting 2-hydroxybenzaldehyde derivatives with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) to install the ether linkage.

Boronation : Converting the aldehyde intermediate to the boronic acid using borylation reagents like bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

Validation : Monitor reaction progress via TLC or LCMS (e.g., m/z 556 [M+H]+ in analogous compounds ) and confirm purity by HPLC.

Advanced: How do electronic effects of the formyl and morpholinoethoxy groups impact Suzuki-Miyaura coupling efficiency?

- Formyl group : The electron-withdrawing nature reduces electron density on the boron atom, potentially slowing transmetallation steps in Suzuki reactions. Counteract this by using stronger bases (e.g., Cs₂CO₃) or elevated temperatures .

- Morpholinoethoxy group : Its electron-donating properties stabilize the boronate intermediate but may increase steric hindrance. Optimize ligand choice (e.g., SPhos or XPhos) to enhance catalytic activity .

Data Contradiction : While phenylboronic acid derivatives typically couple efficiently in hydrocarbon solvents, the morpholinoethoxy group’s polarity may necessitate polar aprotic solvents (e.g., THF/DMF mixtures) .

Advanced: What methodologies are used to assess the compound’s potential in enzyme inhibition or cancer therapy?

Molecular Docking : Screen against target enzymes (e.g., proteases or kinases) using software like AutoDock Vina. The morpholinoethoxy group may occupy hydrophobic pockets, while the boronic acid forms covalent bonds with catalytic residues .

In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Compare IC₅₀ values with control boronic acids to evaluate structure-activity relationships .

Stability Studies : Evaluate hydrolytic stability in physiological buffers (pH 7.4) via HPLC to ensure the boronic acid remains intact during biological testing .

Advanced: How can researchers resolve contradictions in solubility data between phenylboronic acid derivatives?

- Solvent Selection : Use dynamic solubility testing (e.g., gravimetric or spectroscopic methods) in solvents like chloroform, acetone, or methylcyclohexane. For example, phenylboronic acid esters show higher solubility in chloroform than hydrocarbons .

- Additive Screening : Co-solvents (e.g., DMSO) or cyclodextrins can improve aqueous solubility for biological assays .

- Crystallography : Characterize crystal packing to identify intermolecular interactions (e.g., hydrogen bonding from morpholinoethoxy) that reduce solubility .

Basic: What safety precautions are critical when handling this compound?

- Inhalation/Contact Risks : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation. First aid includes moving to fresh air and rinsing eyes with water for 15 minutes .

- Storage : Store at 0–6°C in airtight containers to prevent boronic acid dehydration to boroxines .

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

- DFT Calculations : Predict reaction pathways for boronate ester formation or aldehyde reactivity using Gaussian or ORCA software.

- MD Simulations : Simulate binding dynamics with proteins (e.g., MDM2 or BCL-2) to identify modifications improving affinity .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) early in drug development .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aldehyde proton at ~10 ppm, morpholine protons at 2.5–3.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., LCMS with [M+H]+ ion).

- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How does the compound’s stability under varying pH conditions affect experimental design?

- Acidic Conditions : Boronic acids may form boroxines; stabilize with pinacol esters or work under inert atmospheres .

- Basic Conditions : Aldehyde groups can undergo Cannizzaro reactions; avoid strong bases (e.g., NaOH) unless intentional .

Advanced: What strategies mitigate competing side reactions during derivatization of the formyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.